molecular formula C21H18O6 B15041549 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate

Cat. No.: B15041549
M. Wt: 366.4 g/mol
InChI Key: SZQDPJDYVXJVBW-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate to yield the ethyl ester . The ester is subsequently saponified using sodium hydroxide in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the condensation of the acid with 4-methoxyphenoxyacetate using dicyclohexylcarbodiimide (DCC) as the condensing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chromen core with a methoxyphenoxyacetate moiety allows for diverse chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C21H18O6/c1-24-13-5-7-14(8-6-13)25-12-20(22)26-15-9-10-17-16-3-2-4-18(16)21(23)27-19(17)11-15/h5-11H,2-4,12H2,1H3

InChI Key

SZQDPJDYVXJVBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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